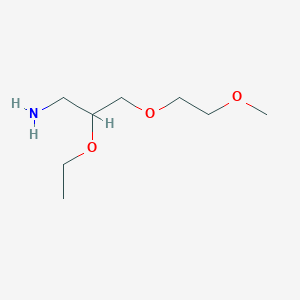
2-Ethoxy-3-(2-methoxyethoxy)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-3-(2-methoxyethoxy)propan-1-amine is an organic compound with the molecular formula C8H19NO3 It is a derivative of propan-1-amine, featuring ethoxy and methoxyethoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-(2-methoxyethoxy)propan-1-amine typically involves the reaction of 2-ethoxy-3-(2-methoxyethoxy)propan-1-ol with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the amination process. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-3-(2-methoxyethoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The amine group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-3-(2-methoxyethoxy)propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-3-(2-methoxyethoxy)propan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Methoxyethoxy)propan-1-amine
- 2-Phenyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride
- 2-Methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
Uniqueness
2-Ethoxy-3-(2-methoxyethoxy)propan-1-amine is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Biologische Aktivität
2-Ethoxy-3-(2-methoxyethoxy)propan-1-amine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure
The chemical formula of this compound is C7H17NO2. Its structural arrangement contributes to its biological properties, particularly in relation to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involved in inflammation and immune responses. Similar compounds have demonstrated the following mechanisms:
- Transrepression : This mechanism inhibits nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and activator protein 1 (AP-1), leading to decreased expression of pro-inflammatory mediators .
- Receptor Interaction : Compounds with similar structures have shown affinity for specific receptors, influencing pathways such as the angiotensin II receptor pathway, which is crucial for blood pressure regulation .
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities:
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to or structurally similar to this compound:
- Cytotoxicity in Cancer Models : A study demonstrated that derivatives of similar amines showed significant cytotoxicity against HepG2 liver cancer cells, with IC50 values ranging from 1.83 µM to 4.24 µM, indicating strong antiproliferative activity .
- Mechanistic Insights : In vitro studies have illustrated that compounds with similar structures can induce apoptosis in cancer cells through ROS-mediated pathways, enhancing their therapeutic potential against tumors .
- Receptor Binding Studies : Molecular docking studies have suggested that such compounds can effectively bind to key receptor sites involved in cellular signaling, which may underlie their anti-inflammatory and antiproliferative effects .
Eigenschaften
Molekularformel |
C8H19NO3 |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
2-ethoxy-3-(2-methoxyethoxy)propan-1-amine |
InChI |
InChI=1S/C8H19NO3/c1-3-12-8(6-9)7-11-5-4-10-2/h8H,3-7,9H2,1-2H3 |
InChI-Schlüssel |
ZMVRHBJQKWOPHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CN)COCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















